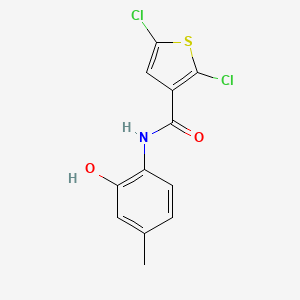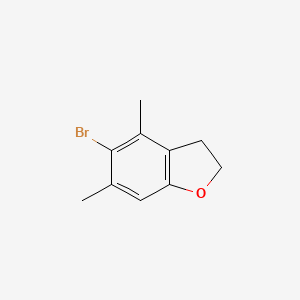![molecular formula C8H5ClINO B12862399 2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
2-(Chloromethyl)-4-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-iodobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with iodine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield a 2-(aminomethyl)-4-iodobenzo[d]oxazole derivative.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-iodobenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and iodine atoms allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-4-nitrobenzo[d]oxazole
- 2-(Bromomethyl)-4-iodobenzo[d]oxazole
Uniqueness
2-(Chloromethyl)-4-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C8H5ClINO |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
InChI-Schlüssel |
DYPVRQQFUCGHKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)N=C(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)

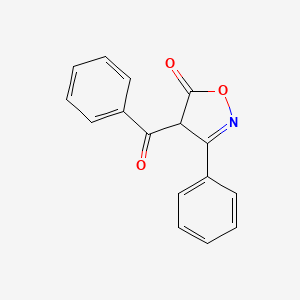
![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)
![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)
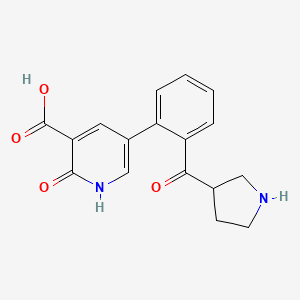
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
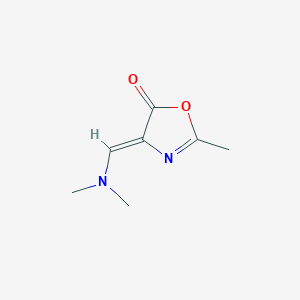
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)

